(S)-3,3-Dimethyl-1,7A-dihydro-3H,5H-pyrrolo[1,2-C]oxazol-5-one
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Overview
Description
(7aS)-3,3-dimethyl-1H,3H,5H,7aH-pyrrolo[1,2-c][1,3]oxazol-5-one: is a heterocyclic compound that features a unique structure combining elements of pyrrole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aS)-3,3-dimethyl-1H,3H,5H,7aH-pyrrolo[1,2-c][1,3]oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(7aS)-3,3-dimethyl-1H,3H,5H,7aH-pyrrolo[1,2-c][1,3]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(7aS)-3,3-dimethyl-1H,3H,5H,7aH-pyrrolo[1,2-c][1,3]oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (7aS)-3,3-dimethyl-1H,3H,5H,7aH-pyrrolo[1,2-c][1,3]oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(7aS)-3,3-dimethyl-1H,3H,5H,7aH-pyrrolo[1,2-c][1,3]oxazol-5-one: can be compared to other heterocyclic compounds such as pyrroles and oxazoles.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with unique properties and applications.
Dichloroaniline: A compound with similar structural features.
Uniqueness
What sets (7aS)-3,3-dimethyl-1H,3H,5H,7aH-pyrrolo[1,2-c][1,3]oxazol-5-one apart is its combined pyrrole and oxazole rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(7aS)-3,3-dimethyl-1,7a-dihydropyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3/t6-/m0/s1 |
InChI Key |
JSUVZWRCXIMUKM-LURJTMIESA-N |
Isomeric SMILES |
CC1(N2[C@H](CO1)C=CC2=O)C |
Canonical SMILES |
CC1(N2C(CO1)C=CC2=O)C |
Origin of Product |
United States |
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